molecular formula C29H34N2O3S B10898480 5-((E)-1-{1-[4-(1-Adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-3-(2-methoxyethyl)-1,3-thiazolane-2,4-dione

5-((E)-1-{1-[4-(1-Adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-3-(2-methoxyethyl)-1,3-thiazolane-2,4-dione

Cat. No.: B10898480
M. Wt: 490.7 g/mol
InChI Key: MNCMKXIYAAGVQF-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((E)-1-{1-[4-(1-Adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-3-(2-methoxyethyl)-1,3-thiazolane-2,4-dione is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a pyrrole ring, and a thiazolane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((E)-1-{1-[4-(1-Adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-3-(2-methoxyethyl)-1,3-thiazolane-2,4-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Adamantyl Group: This step involves the Friedel-Crafts alkylation of an aromatic ring with an adamantyl halide in the presence of a Lewis acid catalyst.

    Formation of the Thiazolane-2,4-dione Moiety: This can be synthesized by the reaction of a thioamide with a haloketone under basic conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the thiazolane-2,4-dione moiety, converting it to a thiazolidine derivative.

    Substitution: The adamantyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various functionalized adamantyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of adamantyl-substituted heterocycles.

Biology

In biological research, the compound is explored for its potential as a pharmacophore. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-((E)-1-{1-[4-(1-Adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-3-(2-methoxyethyl)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((E)-1-{1-[4-(1-Adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-3-(2-methoxyethyl)-1,3-thiazolane-2,4-dione lies in its combination of structural features, which confer distinct reactivity and potential applications. The presence of the adamantyl group, pyrrole ring, and thiazolane-2,4-dione moiety in a single molecule makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C29H34N2O3S

Molecular Weight

490.7 g/mol

IUPAC Name

(5E)-5-[[1-[4-(1-adamantyl)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-3-(2-methoxyethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C29H34N2O3S/c1-18-10-23(14-26-27(32)30(8-9-34-3)28(33)35-26)19(2)31(18)25-6-4-24(5-7-25)29-15-20-11-21(16-29)13-22(12-20)17-29/h4-7,10,14,20-22H,8-9,11-13,15-17H2,1-3H3/b26-14+

InChI Key

MNCMKXIYAAGVQF-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)/C=C/6\C(=O)N(C(=O)S6)CCOC

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)N(C(=O)S6)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.